molecular formula C16H19N3O5S B1668877 Cefroxadine CAS No. 51762-05-1

Cefroxadine

Cat. No. B1668877
CAS RN: 51762-05-1
M. Wt: 365.4 g/mol
InChI Key: RDMOROXKXONCAL-UEKVPHQBSA-N
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Description

Cefroxadine is an orally available cephalosporin antibiotic. It shares structural properties with cefalexin and has a similar spectrum of activity . It was used in Italy but has since been withdrawn .


Synthesis Analysis

Cefroxadine can be prepared by several routes, including one in which the enol is methylated with diazomethane as a key step . A more involved route starts with phenoxymethylpenicillin sulfoxide benzhydryl ester . Another method involves reacting sodium-2-(cyclohexa-1,4-diene-1-yl)-2-((4-methoxy-4-oxobutan-2-yl)amino)acetate with pivaloyl chloride .


Molecular Structure Analysis

Cefroxadine has a molecular formula of C16H19N3O5S and a molar mass of 365.4 g/mol . It contains 46 bonds in total, including 27 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 double bonds, and 1 four-membered ring .


Chemical Reactions Analysis

Cefroxadine is a cephalosporin antibiotic which produces a bactericidal effect on susceptible bacteria . It binds to and inhibits penicillin binding proteins (PBPs), disrupting the balance between the hydrolysis of peptidoglycan and the attachment of new units, leading to the destruction of the peptidoglycan layer .


Physical And Chemical Properties Analysis

Cefroxadine has an oral bioavailability of 90%, a volume of distribution of 15 L, and is 10% bound to human plasma proteins . It is primarily eliminated in the urine (80-96%), has a serum half-life of 0.9-1.1 hours, a total body clearance of 340 mL/min, and a renal clearance of 250 mL/min .

properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-24-9-7-25-15-11(14(21)19(15)12(9)16(22)23)18-13(20)10(17)8-5-3-2-4-6-8/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMOROXKXONCAL-UEKVPHQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022768
Record name Cefroxadine
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Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cefrixadine is a cephalosporin antibiotic, a class of β-lactam antibiotics similar to penicillins, which binds to and inhibits penicillin binding proteins (PBPs). PBPs are responsible for catalyzing the transpeptidase reaction which cross-links the peptide side chains on the sugar residues of a peptidoglycan unit, adding the unit to the peptidoglycan layer. This disrupts the balance between the hydrolysis of peptidoglycan, in order to insert new peptidoglycan units, by murein hydrolase and the attachment of the new units which leads to overall destruction of the peptidoglycan layer. With the loss of its peptidoglycan layer the cell also loses its resistance to the high osmotic pressure inside its membrane and lyses.
Record name Cefroxadine
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Product Name

Cefroxadine

CAS RN

51762-05-1
Record name Cefroxadine
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Record name Cefroxadine [USAN:INN:JAN]
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Record name Cefroxadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11367
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Record name Cefroxadine
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Record name Cefroxadine
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Record name CEFROXADINE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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